molecular formula C13H19NO B13054980 Cyclopropyl(2-propoxyphenyl)methanamine

Cyclopropyl(2-propoxyphenyl)methanamine

Cat. No.: B13054980
M. Wt: 205.30 g/mol
InChI Key: CWNLHYVCOKSDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2-propoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is a derivative of methanamine, featuring a cyclopropyl group and a propoxyphenyl group attached to the methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-propoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-propoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF).

    Catalysts and Reagents: Common reagents include sodium borohydride for reduction and nickel dichloride as a catalyst.

    Procedure: The reaction mixture is stirred at a controlled temperature (20-45°C) for 10-18 hours.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and safety. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-propoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in THF.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, or deaminated compounds.

Scientific Research Applications

Cyclopropyl(2-propoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-propoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: A simpler analog with similar structural features.

    2-Propoxybenzylamine: Another related compound with a propoxyphenyl group.

    Cyclopropylphenylmethanamine: A compound with a similar cyclopropyl group but different substituents.

Uniqueness

Cyclopropyl(2-propoxyphenyl)methanamine is unique due to the combination of its cyclopropyl and propoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopropyl-(2-propoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3

InChI Key

CWNLHYVCOKSDDV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.